An In-depth Technical Guide to the Synthesis and Characterization of Trimethyl(3-methyl-2-butenyl)silane
An In-depth Technical Guide to the Synthesis and Characterization of Trimethyl(3-methyl-2-butenyl)silane
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Prenyltrimethylsilane in Modern Synthesis
In the landscape of contemporary organic synthesis, the strategic incorporation of silicon-containing moieties has unlocked novel pathways for the construction of complex molecular architectures. Among the diverse array of organosilanes, allylsilanes stand out for their unique reactivity, serving as versatile building blocks in a multitude of carbon-carbon bond-forming reactions. This guide focuses on a particularly valuable member of this class: trimethyl(3-methyl-2-butenyl)silane, often referred to as prenyltrimethylsilane. Its prenyl substructure is a common isoprenoid motif found in numerous natural products and pharmacologically active compounds, making this reagent a key player in the synthesis of bioactive molecules.
This document provides a comprehensive overview of the synthesis and characterization of trimethyl(3-methyl-2-butenyl)silane, designed to equip researchers, scientists, and drug development professionals with the requisite knowledge to confidently prepare and utilize this important synthetic intermediate. We will delve into the primary synthetic methodologies, elucidating the underlying principles that govern their efficiency and selectivity. Furthermore, a detailed exposition of the analytical techniques for the structural confirmation and purity assessment of the target compound is presented, ensuring the reliability of this reagent in downstream applications.
I. Synthetic Strategies for Trimethyl(3-methyl-2-butenyl)silane
The construction of the carbon-silicon bond in trimethyl(3-methyl-2-butenyl)silane can be efficiently achieved through two principal synthetic routes: the Grignard reaction and the hydrosilylation of isoprene. The choice between these methods often depends on the availability of starting materials, desired regioselectivity, and scalability of the reaction.
A. Grignard-Mediated Synthesis: A Classic Approach
The Grignard reaction provides a robust and well-established method for the formation of carbon-silicon bonds.[1] This approach involves the reaction of a prenyl Grignard reagent with a suitable trimethylsilyl halide, typically trimethylchlorosilane.
Reaction Scheme:
Figure 1: General scheme for the Grignard-mediated synthesis of trimethyl(3-methyl-2-butenyl)silane.
Causality Behind Experimental Choices:
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Grignard Reagent Formation: The initial and most critical step is the formation of the prenyl Grignard reagent from a prenyl halide (e.g., 1-bromo-3-methyl-2-butene) and magnesium metal in an ethereal solvent like tetrahydrofuran (THF).[2] The choice of THF is crucial as it solvates the magnesium ion, facilitating the formation and stabilization of the organomagnesium species.[3] Anhydrous conditions are paramount, as Grignard reagents are highly basic and will readily react with protic solvents like water, leading to the formation of isoprene and quenching the desired reactivity.[2]
-
Regioselectivity: A key consideration in the reaction of the prenyl Grignard reagent is its ambident nucleophilic nature. It exists as a mixture of two constitutional isomers, which can lead to the formation of two different products upon reaction with an electrophile. However, in the case of reaction with trimethylchlorosilane, the major product is typically the desired trimethyl(3-methyl-2-butenyl)silane, resulting from attack at the less substituted carbon. This regioselectivity is influenced by a combination of steric and electronic factors.
-
Reaction with Trimethylchlorosilane: The addition of trimethylchlorosilane to the pre-formed Grignard reagent results in the nucleophilic displacement of the chloride by the prenyl carbanion.[1] The reaction is typically performed at low temperatures to control the exothermicity and minimize side reactions.
Experimental Protocol: Grignard Synthesis
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled.
-
Grignard Reagent Preparation: Magnesium turnings (1.2 equivalents) are placed in the flask under a nitrogen atmosphere. A solution of prenyl bromide (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel to initiate the reaction. The mixture is gently heated to maintain a steady reflux until the magnesium is consumed.
-
Reaction with Trimethylchlorosilane: The Grignard solution is cooled to 0 °C in an ice bath. A solution of trimethylchlorosilane (1.1 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.
-
Workup and Purification: After the addition is complete, the reaction is stirred for an additional hour at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure trimethyl(3-methyl-2-butenyl)silane.
B. Hydrosilylation of Isoprene: An Atom-Economical Alternative
The transition metal-catalyzed hydrosilylation of dienes offers an atom-economical route to allylsilanes. In the context of trimethyl(3-methyl-2-butenyl)silane synthesis, this involves the addition of trimethylsilane across one of the double bonds of isoprene.
Reaction Scheme:
Figure 2: General scheme for the hydrosilylation of isoprene.
Causality Behind Experimental Choices:
-
Catalyst Selection and Regioselectivity: The key to a successful hydrosilylation of isoprene is the choice of catalyst, which dictates the regioselectivity of the Si-H addition. Various transition metal complexes, including those of platinum, rhodium, and iron, have been employed.[4][5] For the synthesis of the desired 1,4-adduct (trimethyl(3-methyl-2-butenyl)silane), catalysts that favor this regiochemistry are essential. For instance, certain iron catalysts with specific ligand architectures have been shown to selectively produce the 4,1-addition product.[4][5] The ligand environment around the metal center plays a crucial role in directing the insertion of the olefin and the subsequent reductive elimination, thereby controlling which double bond reacts and where the silyl group attaches.[6]
-
Reaction Conditions: Hydrosilylation reactions are typically carried out under inert atmosphere to prevent the oxidation of the catalyst and the silane. The reaction temperature and time are optimized to ensure complete conversion while minimizing side reactions such as oligomerization of the diene.
Experimental Protocol: Hydrosilylation of Isoprene
-
Apparatus: A Schlenk flask equipped with a magnetic stirrer and a reflux condenser is charged with the chosen catalyst (e.g., an iron-based catalyst, 0.1-1 mol%).
-
Reaction Setup: The flask is evacuated and backfilled with nitrogen. Anhydrous toluene, isoprene (1.5 equivalents), and trimethylsilane (1.0 equivalent) are added via syringe.
-
Reaction Execution: The reaction mixture is heated to the optimal temperature (e.g., 80-100 °C) and stirred for the required time (typically several hours) until the starting silane is consumed, as monitored by GC or TLC.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by fractional distillation under reduced pressure to afford the desired product.
II. Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized trimethyl(3-methyl-2-butenyl)silane. The following table summarizes its key physicochemical properties.
| Property | Value |
| Molecular Formula | C₈H₁₈Si |
| Molecular Weight | 142.32 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~140-142 °C (estimated) |
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of trimethyl(3-methyl-2-butenyl)silane.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and connectivity of the different types of protons in the molecule. The characteristic signals are:
-
A singlet for the nine protons of the trimethylsilyl group, typically appearing at a high field (around 0 ppm).
-
A doublet for the two protons of the methylene group attached to the silicon atom.
-
A triplet for the vinylic proton.
-
Two singlets for the six protons of the two methyl groups on the double bond.
-
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum confirms the carbon framework of the molecule. Key resonances include:
-
A signal for the carbons of the trimethylsilyl group.
-
Signals for the methylene carbon attached to silicon, the two vinylic carbons, and the two methyl carbons.
-
-
²⁹Si NMR Spectroscopy: Silicon-29 NMR can be used to confirm the presence and chemical environment of the silicon atom.
B. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. The electron ionization (EI) mass spectrum of trimethyl(3-methyl-2-butenyl)silane is expected to show the molecular ion peak (M⁺) and characteristic fragment ions. A prominent fragment is often observed at m/z 73, corresponding to the trimethylsilyl cation [(CH₃)₃Si]⁺.[7]
C. Infrared (IR) Spectroscopy
Infrared spectroscopy is useful for identifying the functional groups present in the molecule. The IR spectrum of trimethyl(3-methyl-2-butenyl)silane will exhibit characteristic absorption bands:
-
C-H stretching vibrations: in the region of 3000-2850 cm⁻¹.
-
C=C stretching vibration: around 1670 cm⁻¹.
-
Si-C stretching vibrations: typically observed in the fingerprint region, with a strong band around 840 cm⁻¹ and another near 1250 cm⁻¹ for the Si-(CH₃)₃ group.[8]
III. Applications in Research and Drug Development
Trimethyl(3-methyl-2-butenyl)silane is a valuable reagent in organic synthesis, particularly in the construction of isoprenoid-containing molecules. Its utility stems from the reactivity of the allylsilane moiety in various transformations, including:
-
Hosomi-Sakurai Reaction: This is a Lewis acid-mediated allylation of carbonyl compounds and other electrophiles, which allows for the stereoselective formation of homoallylic alcohols.
-
Cross-Coupling Reactions: The allylsilane can participate in palladium-catalyzed cross-coupling reactions with organic halides to form more complex structures.
-
Natural Product Synthesis: The prenyl unit is a fundamental building block in a vast array of natural products, including terpenoids and steroids. Trimethyl(3-methyl-2-butenyl)silane serves as a convenient and reactive source for the introduction of this motif.
The ability to introduce the prenyl group with high regio- and stereocontrol makes this reagent particularly attractive for the synthesis of complex drug candidates and natural product analogues for biological evaluation.
IV. Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of trimethyl(3-methyl-2-butenyl)silane. The Grignard and hydrosilylation routes offer versatile and efficient methods for its preparation, with the choice of method depending on specific laboratory capabilities and desired outcomes. The comprehensive characterization data presented herein serves as a benchmark for researchers to confirm the identity and purity of their synthesized material. As a key building block for the introduction of the ubiquitous prenyl moiety, trimethyl(3-methyl-2-butenyl)silane will undoubtedly continue to be a valuable tool in the arsenal of synthetic chemists in academia and industry.
V. References
-
Chen, J., et al. (2020). Ligand-Regulated Regiodivergent Hydrosilylation of Isoprene under Iron Catalysis. Angewandte Chemie International Edition, 59(43), 19115-19120. [Link]
-
ResearchGate. (n.d.). Catalytic regioselective hydrosilylation of isoprene. [Link]
-
PubChem. (n.d.). Silane, trimethyl-3-penten-2-yl-, trans. [Link]
-
Angewandte Chemie International Edition. (2020). Ligand-Regulated Regiodivergent Hydrosilylation of Isoprene under Iron Catalysis. [Link]
-
PrepChem. (n.d.). Synthesis of trimethyl[(tributylstannyl)ethynyl]-silane. [Link]
-
ResearchGate. (n.d.). Ligand‐Regulated Regiodivergent Hydrosilylation of Isoprene under Iron Catalysis. [Link]
-
Harvey, D. J., & Vouros, P. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211. [Link]
-
Organic Syntheses. (n.d.). tris(trimethylsilyl)silane. [Link]
-
Organic Syntheses. (n.d.). Silane, trimethyl (4-phenyl-1,3-butadienyl)-, (E,E)-. [Link]
-
SpectraBase. (n.d.). 3-Butenyl(trimethyl)silane. [Link]
-
Google Patents. (n.d.). Synthesis method of ethyl trimethyl silane.
-
ResearchGate. (n.d.). IR Spectrum of Trimethyl(phenyl)silane. [Link]
-
ScienceDirect. (n.d.). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. [Link]
-
ResearchGate. (n.d.). What are the peaks in Trimethl(vinyl)silane NMR spectrum?. [Link]
-
SpectraBase. (n.d.). Silane, trimethyl-3-penten-2-yl-, trans. [Link]
-
ChemSrc. (n.d.). but-2-enyl(trimethyl)silane. [Link]
-
Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]
-
NIST. (n.d.). 2-Methyl-3-buten-2-ol, TMS derivative. [Link]
-
Master Organic Chemistry. (n.d.). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Gelest. (n.d.). GRIGNARD REAGENTS AND SILANES. [Link]
-
PubMed. (n.d.). Grignard reaction with chlorosilanes in THF: a kinetic study. [Link]
-
ACS Publications. (n.d.). The Grignard Reagents. [Link]
-
PubMed. (n.d.). Efficient preparation and characterization of silver-polyphenylsilane nanocomposites. [Link]
-
PubChem. (n.d.). Dec-3-enyl(trimethyl)silane. [Link]
-
ResearchGate. (n.d.). Hydrosilane Synthesis by Catalytic Hydrogenolysis of Chlorosilanes and Silyl Triflates. [Link]
-
SpringerLink. (n.d.). Preparation and characterization of methyltrimethoxysilane-Ag nanoparticles using chemical reduction at room temperature. [Link]
-
NIST. (n.d.). Methyltris(trimethylsiloxy)silane. [Link]
-
NIST. (n.d.). Silane, chlorotrimethyl-. [Link]
-
PubMed. (n.d.). Preparation, characterization and thermolysis of nitrate and perchlorate salts of 2,4,6-trimethylaniline. [Link]
-
ResearchGate. (n.d.). Preparation and characterization of montmorillonite modified with 3-aminopropyltriethoxysilane. [Link]
-
ResearchGate. (n.d.). Preparation and characterization of a poly(imide siloxane) and zeolite L mixed matrix membrane. [Link]
Sources
- 1. gelest.com [gelest.com]
- 2. researchgate.net [researchgate.net]
- 3. Verification Required - Princeton University Library [oar.princeton.edu]
- 4. Silane, trimethyl-3-penten-2-yl-, trans | C8H18Si | CID 5366362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Silane, trimethyl- [webbook.nist.gov]
- 6. Silane, trimethyl(3-methyl-1-butynyl)- | C8H16Si | CID 580525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
